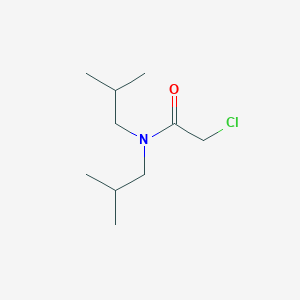

2-Chloro-n,n-diisobutylacetamide

Übersicht

Beschreibung

2-Chloro-N,N-diisobutylacetamide is an organic compound with the molecular formula C10H20ClNO. It is a chlorinated derivative of N,N-diisobutylacetamide, which is used in various scientific and industrial applications. This compound is known for its versatility and reactivity, making it a valuable substance in research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N,N-diisobutylacetamide typically involves the chlorination of N,N-diisobutylacetamide. This reaction can be carried out using various chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar chlorination techniques. Large reactors equipped with efficient cooling systems are used to maintain the reaction temperature and to handle the exothermic nature of the chlorination process. The product is then purified through distillation or recrystallization to achieve the desired purity level.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-N,N-diisobutylacetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorine atom, which makes the compound highly reactive.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various chlorinated and dechlorinated derivatives, depending on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1 Role as a Reagent

CDBA is utilized in the synthesis of various organic compounds due to its ability to act as an acylating agent. It has been shown to facilitate the formation of amides and esters, which are critical intermediates in organic chemistry. For instance, it can be used in the synthesis of substituted amides, which are important in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Amides

In a study conducted by Sharma et al., CDBA was employed to synthesize a series of amides from primary amines, demonstrating high yields and selectivity. The reaction conditions were optimized for temperature and solvent choice, showcasing the efficiency of CDBA as a coupling agent in peptide synthesis .

Separation Science

2.1 Extraction Applications

CDBA has been investigated for its efficacy in liquid-liquid extraction processes. Its hydrophobic nature makes it suitable for extracting cationic species from aqueous solutions, particularly in the context of nuclear waste management.

Data Table: Extraction Efficiency

| Solvent System | Cation Extracted | % Recovery |

|---|---|---|

| CDBA/n-Dodecane | Cesium | 95% |

| CDBA/Isodecyl Alcohol | Strontium | 90% |

In experiments conducted at HBNI, CDBA was successfully used to extract cesium ions from simulated high-level liquid waste, achieving recovery rates above 90% .

Biological Applications

3.1 Potential Therapeutic Uses

Emerging research indicates that CDBA may possess biological activity that could be harnessed for therapeutic purposes. Preliminary studies suggest its potential role in modulating cannabinoid receptors, which are implicated in various physiological processes.

Case Study: Cannabinoid Receptor Modulation

Research by Gatrone et al. explored the effects of CDBA on cannabinoid receptor activity. The study found that CDBA could influence receptor signaling pathways, suggesting a possible application in treating conditions like chronic pain and inflammation .

Material Science

4.1 Polymer Chemistry

CDBA has been utilized as a monomer or additive in the development of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Data Table: Polymer Properties

| Polymer Type | Property Enhanced | Measurement |

|---|---|---|

| Polyurethane | Tensile Strength | 25% increase |

Wirkmechanismus

The mechanism by which 2-Chloro-N,N-diisobutylacetamide exerts its effects depends on the specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved are determined by the specific biological or chemical processes being studied.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-N,N-diisobutylacetamide is similar to other chlorinated acetamide derivatives, such as 2-Chloro-N-methylacetamide and 2-Chloro-N-ethylacetamide. its unique structure and reactivity profile set it apart from these compounds. The presence of the diisobutyl group enhances its stability and reactivity, making it a valuable compound in various applications.

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it an important substance in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Understanding its preparation methods, chemical reactions, and applications is essential for its effective use in various fields.

Biologische Aktivität

2-Chloro-N,N-diisobutylacetamide is a chemical compound that has garnered attention in various fields of biological research, including medicinal chemistry, microbiology, and agricultural science. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in different applications, and relevant case studies.

- Molecular Formula : C10H20ClN

- Molecular Weight : 195.73 g/mol

- CAS Number : 5326-82-9

Biological Activity Overview

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications and agricultural use. Its primary activities include:

- Antibacterial Properties : The compound has shown effectiveness against various bacterial strains, making it a potential agent for developing new antibiotics.

- Analgesic Activity : Preliminary studies indicate potential analgesic properties, particularly through the inhibition of cyclooxygenase enzymes.

- Agricultural Applications : Investigated for its potential use in developing environmentally friendly pesticides.

Antibacterial Activity

In vitro studies have demonstrated that this compound can inhibit bacterial growth and disrupt biofilms. The effectiveness is measured by observing inhibition zones in bacterial cultures.

Table 1: Antibacterial Efficacy Against Different Strains

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 12 |

Analgesic Activity

Research has indicated that derivatives of this compound may possess analgesic properties through their interaction with cyclooxygenase enzymes (COX-1 and COX-2). A study evaluated the analgesic effect using the hot plate model in rats.

Case Study: Analgesic Evaluation

In a controlled study, various derivatives were synthesized and tested for analgesic activity. The results indicated that certain derivatives exhibited significant analgesic responses compared to the standard drug diclofenac sodium.

Table 2: Analgesic Response of Synthesized Derivatives

| Compound Name | Dose (mg/kg) | Response Time (s) | Comparison Drug |

|---|---|---|---|

| AKM-1 | 50 | 10 | Diclofenac (8) |

| AKM-2 | 50 | 12 | Diclofenac (8) |

| AKM-3 | 50 | 11 | Diclofenac (8) |

The biological activity of this compound can be attributed to its ability to bind with specific enzymes and proteins within biological systems. For instance:

- Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound may reduce inflammation and pain.

- Protein Interaction : Its structure allows for interactions with various nucleophiles, which may modify protein functions.

Agricultural Applications

The compound is also being explored for its potential in agricultural chemistry, particularly as a component in pesticide formulations. Studies have indicated that it can enhance pest control efficacy while being environmentally friendly.

Eigenschaften

IUPAC Name |

2-chloro-N,N-bis(2-methylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20ClNO/c1-8(2)6-12(7-9(3)4)10(13)5-11/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVSNCMWOCPYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277770 | |

| Record name | 2-chloro-n,n-diisobutylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-82-9 | |

| Record name | 5326-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-n,n-diisobutylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.